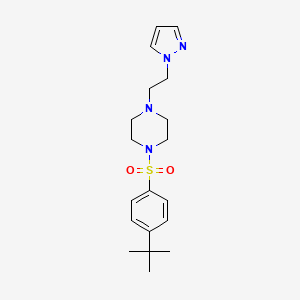
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-(tert-butyl)phenyl)sulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-(tert-butyl)phenyl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C19H28N4O2S and its molecular weight is 376.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Computational Insights
Studies involving derivatives of piperazine, including compounds structurally similar to 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-(tert-butyl)phenyl)sulfonyl)piperazine, have emphasized the importance of crystal structure analysis and computational methods like density functional theory (DFT). These approaches provide valuable insights into the molecular properties, including electrophilic and nucleophilic sites, which can significantly influence the compound's reactivity and potential applications in designing new materials or drugs. For instance, the crystal structure studies and DFT calculations of novel piperazine derivatives highlight the intermolecular hydrogen bonding and molecular Hirshfeld surface analysis, shedding light on the nature of intermolecular contacts (Kumara et al., 2017).
Anticancer and Antimalarial Potential
Research into the anticancer activity of polyfunctional substituted 1,3-thiazoles, including those with a piperazine substituent, has demonstrated promising results. The screening performed on various cancer cell lines, such as lungs, kidneys, CNS, and breast cancer, revealed that certain compounds exhibit significant inhibitory effects, suggesting potential therapeutic applications in cancer treatment (Turov, 2020). Additionally, the structural analysis of piperazine derivatives has indicated potential anti-malarial properties, further underscoring the versatility of these compounds in addressing critical health issues (Cunico et al., 2009).
Synthetic Approaches and Chemical Properties
The synthesis of novel pyrazole carboxamide derivatives containing a piperazine moiety exemplifies the innovative approaches to creating compounds with potential biological activity. These derivatives have been determined through various spectroscopic methods, confirming their unique structures and potential as research tools or therapeutic agents (Lv et al., 2013). Similarly, the exploration of flexible bis(pyrazol-1-yl)alkane and related ligands highlights the synthetic versatility of piperazine derivatives, opening new avenues for the development of chemical probes or drugs (Potapov et al., 2007).
Antimicrobial and Enzyme Inhibition Activities
Several studies have investigated the antimicrobial properties of piperazine derivatives, revealing their potential as antibacterial and antifungal agents. Novel heterocyclic compounds containing a sulfonamido moiety have shown high activity against various bacteria and fungi, suggesting their utility in developing new antimicrobial therapies (Azab et al., 2013). Moreover, the enzyme inhibition activity, particularly against MurB enzyme involved in bacterial cell wall synthesis, further underscores the therapeutic potential of these compounds in combating resistant bacterial strains (Mekky & Sanad, 2020).
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-(2-pyrazol-1-ylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2S/c1-19(2,3)17-5-7-18(8-6-17)26(24,25)23-15-12-21(13-16-23)11-14-22-10-4-9-20-22/h4-10H,11-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJDTWPWTKNINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
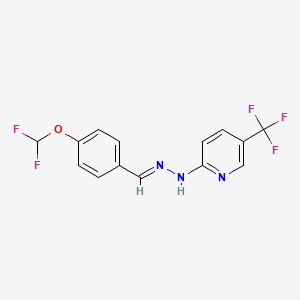
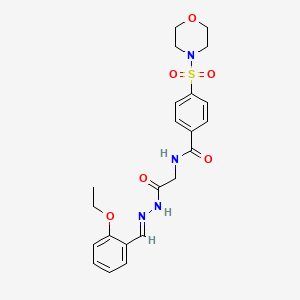

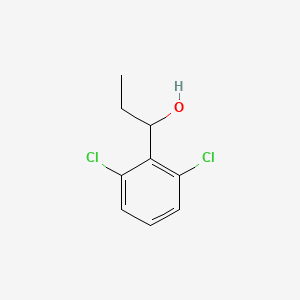


![N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2988696.png)
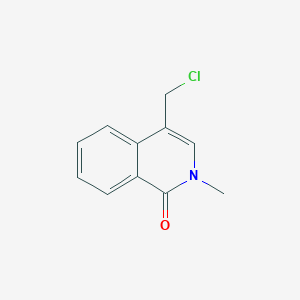
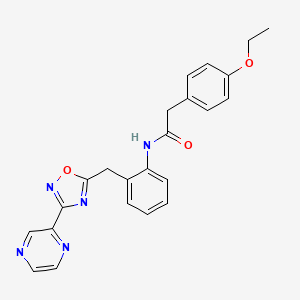
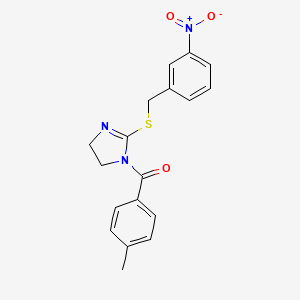
![1-[(4-methylphenyl)methyl]-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2988703.png)
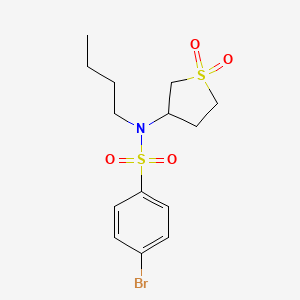
![NONYL 3-{5-[(5E)-3-[3-(NONYLOXY)-3-OXOPROPYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PROPANOATE](/img/structure/B2988707.png)
![Tert-butyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2988709.png)
